

# Technical Monograph: 3-(2-Chlorophenyl)pyrazin-2(1H)-one

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## Compound of Interest

Compound Name: 3-(2-Chlorophenyl)pyrazin-2(1H)-one

Cat. No.: B13702440

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Chemical Class: Biaryl Pyrazinone Scaffold Primary Application: Kinase Inhibitor Design, GPCR Ligands, Fragment-Based Drug Discovery (FBDD)

## PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY

### The "Privileged" Scaffold

**3-(2-Chlorophenyl)pyrazin-2(1H)-one** represents a critical subclass of the pyrazinone family, widely recognized in medicinal chemistry as a "privileged scaffold." Its utility stems from its ability to mimic the adenine ring of ATP in kinase binding pockets while offering a distinct vector (the 2-chlorophenyl group) to probe hydrophobic regions (e.g., the Gatekeeper residue or the hydrophobic back pocket).

The presence of the ortho-chloro substituent on the phenyl ring introduces significant steric clash with the pyrazinone carbonyl oxygen or N-H, forcing the biaryl system into a twisted, non-planar conformation. This atropisomeric potential is a key feature for improving selectivity in drug design.

## Physicochemical Profile

The molecule exists in a tautomeric equilibrium, predominantly favoring the lactam (2(1H)-one) form in solution and solid state, though the lactim (2-hydroxy) form is accessible for specific binding interactions.

Table 1: Calculated Physicochemical Properties

Property	Value (Predicted)	Significance
Molecular Formula	C <sub>10</sub> H <sub>7</sub> ClN <sub>2</sub> O	Core stoichiometry
Molecular Weight	206.63 g/mol	Fragment-like (Rule of 3 compliant)
cLogP	-1.8 – 2.2	Moderate lipophilicity; good membrane permeability
Tautomer Preference	Lactam (K <sub>eq</sub> > 10 <sup>3</sup> )	Dictates hydrogen bonding donor/acceptor profile
H-Bond Donors (HBD)	1 (NH)	Critical for H-bond to kinase hinge region
H-Bond Acceptors (HBA)	3 (N, O, Cl)	Interaction points for water bridges or residues
pKa (Acidic)	-8.5 – 9.2	Weakly acidic NH; deprotonates in basic conditions
Rotatable Bonds	1 (Biaryl axis)	Restricted rotation due to o-Cl steric bulk

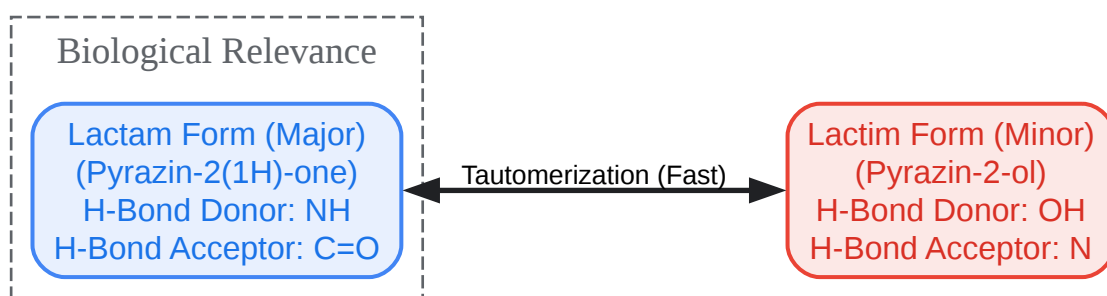
## PART 2: STRUCTURAL ANALYSIS & TAUTOMERISM

### The Lactam-Lactim Equilibrium

Understanding the tautomeric state is non-negotiable for structure-based drug design (SBDD). In the gas phase or non-polar solvents, the lactim (hydroxy) form may stabilize via

intramolecular hydrogen bonding with the ortho-chloro substituent. However, in polar biological media (water, cytosol), the lactam (amide) form is energetically favored.

Figure 1: Tautomeric Equilibrium & Interaction Potential



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Caption: The equilibrium heavily favors the Lactam form in physiological conditions, presenting a distinct donor-acceptor motif (D-A) to the biological target.

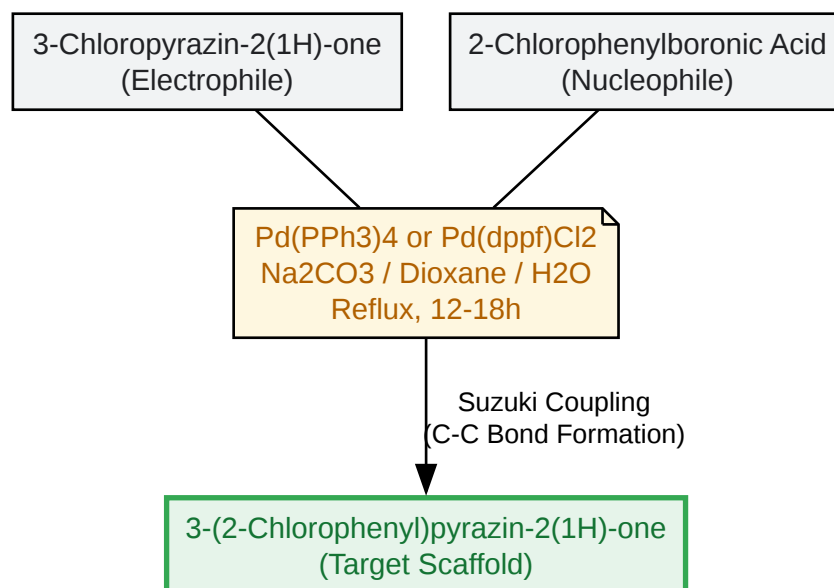
## PART 3: SYNTHETIC PATHWAYS[1]

### Retrosynthetic Analysis

The most robust route to **3-(2-Chlorophenyl)pyrazin-2(1H)-one** avoids the harsh conditions of condensation reactions. Instead, it utilizes a palladium-catalyzed cross-coupling approach, which allows for late-stage diversification of the aryl ring.

**Primary Route: Suzuki-Miyaura Cross-Coupling** This method couples a commercially available 3-chloropyrazin-2(1H)-one with 2-chlorophenylboronic acid. The use of a specialized ligand (e.g., XPhos or SPhos) is often required to overcome the steric hindrance of the ortho-chloro group.

Figure 2: Synthetic Workflow



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Caption: Palladium-catalyzed synthesis allows for convergent assembly of the biaryl core under mild conditions.

## Experimental Protocol (Standardized)

Note: This protocol is generalized from standard procedures for hindered biaryl couplings.

- Reagents:
  - 3-Chloropyrazin-2(1H)-one (1.0 equiv)
  - 2-Chlorophenylboronic acid (1.2 equiv)
  - Pd(dppf)Cl<sub>2</sub>·DCM complex (0.05 equiv)
  - Sodium Carbonate (2.0 M aqueous solution, 3.0 equiv)
  - 1,4-Dioxane (0.1 M concentration relative to substrate)
- Procedure:
  - Step 1: Charge a reaction vial with the pyrazinone, boronic acid, and Pd catalyst.

- Step 2: Evacuate and backfill with Nitrogen (3x) to remove oxygen (critical for Pd(0) stability).
- Step 3: Add degassed 1,4-dioxane and aqueous Na<sub>2</sub>CO<sub>3</sub>.
- Step 4: Heat the mixture to 90°C for 16 hours under vigorous stirring.
- Step 5: Cool to room temperature. Dilute with EtOAc and wash with water/brine.
- Step 6: Dry organic layer over MgSO<sub>4</sub>, concentrate, and purify via flash chromatography (SiO<sub>2</sub>, 0-10% MeOH in DCM).
- Validation:
  - <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): Look for the disappearance of the pyrazine C3-Cl signal and the appearance of the new aromatic multiplet (4H) from the 2-chlorophenyl group. The pyrazinone NH typically appears as a broad singlet around 12-13 ppm.

## PART 4: REACTIVITY PROFILE & DERIVATIZATION

The **3-(2-Chlorophenyl)pyrazin-2(1H)-one** scaffold is not an endpoint; it is a versatile intermediate. Its reactivity is dominated by the ambident nature of the amide/lactam functionality.

### N-Alkylation vs. O-Alkylation

Controlling the site of alkylation is critical for SAR (Structure-Activity Relationship) studies.

- N-Alkylation (Thermodynamic Control):
  - Conditions: K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub> in DMF/Acetone with alkyl halides.
  - Outcome: Favored due to the stability of the carbonyl bond. Yields the N-substituted lactam.
  - Use Case: Improving solubility or reaching into specific kinase pockets (e.g., ribose pocket).
- O-Alkylation (Kinetic/Silver Control):

- Conditions:  $\text{Ag}_2\text{CO}_3$  in non-polar solvents (Benzene/Toluene) or Mitsunobu conditions.
- Outcome: Yields the alkoxy pyrazine (lactim ether).
- Use Case: Locking the molecule in the "aromatic" pyrazine form.

## Chlorination (The "Warhead" Activation)

To convert the scaffold into a highly reactive electrophile, the carbonyl oxygen is replaced with a chlorine atom.

- Reaction: Treatment with  $\text{POCl}_3$  (Phosphorus Oxychloride) at reflux.
- Product: 2,3-Dichloro-3-(2-chlorophenyl)pyrazine (Note: Regiochemistry must be monitored; usually yields the 2-chloro derivative).
- Utility: This intermediate enables  $\text{S}_{\text{N}}\text{Ar}$  reactions with amines, allowing the introduction of solubilizing groups (e.g., piperazines) common in drug candidates.

## PART 5: MEDICINAL CHEMISTRY APPLICATIONS[1] [2][3][4][5][6]

### Kinase Inhibition Mechanism

In the context of kinase inhibitors, the pyrazinone ring often serves as the "hinge binder."

- Hinge Interaction: The N-H (donor) and C=O (acceptor) of the lactam motif form a bidentate hydrogen bond network with the kinase hinge region (e.g., typically residues like Met, Glu, or Leu in the ATP binding site).
- The "Ortho" Effect: The 2-chlorophenyl group at position 3 is forced out of plane. This twist allows the phenyl ring to occupy the hydrophobic "Gatekeeper" pocket or the solvent-exposed front region, depending on the specific kinase architecture.

### Case Studies & Analogues

While this specific molecule is a core fragment, its analogues are ubiquitous in literature:

- p38 MAP Kinase Inhibitors: Biaryl pyrazinones are classic scaffolds for p38 alpha inhibition, where the twisted aryl group displaces the "Phe-Gly-Leu" motif.
- Eg5 Kinesin Inhibitors: Similar scaffolds have been explored for non-kinase targets where atropisomerism induces selectivity.

## PART 6: REFERENCES

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- Synthetic Methodology (Suzuki Coupling on Pyrazines):
  - Title: 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations.
  - Source: RSC Advances (Royal Society of Chemistry).
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  - Title: Access to N-Alkylpyrazin-2-ones via C–O to C–N Rearrangement of Pyrazinyl Ethers.
  - Source: Thieme (SynOpen).[\[1\]](#)
- Commercial Availability & CAS Data:
  - Title: 3-Chloropyrazin-2(1H)-one (Precursor CAS: 105985-17-9).[\[2\]](#)
  - Source: Sigma-Aldrich.[\[3\]](#)

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